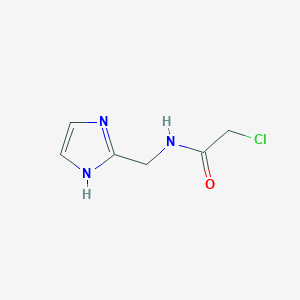

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-

Description

BenchChem offers high-quality Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8ClN3O |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide |

InChI |

InChI=1S/C6H8ClN3O/c7-3-6(11)10-4-5-8-1-2-9-5/h1-2H,3-4H2,(H,8,9)(H,10,11) |

InChI Key |

DJDXEISXRYTKEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CNC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-N-(1H-imidazol-2-ylmethyl)acetamide in Covalent Drug Discovery & Bioconjugation

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the strategic selection of electrophilic warheads is paramount. Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (CAS: 591251-17-1) represents a highly versatile, bifunctional building block. By coupling a reactive

This whitepaper provides an in-depth mechanistic analysis and experimental framework for utilizing this compound in early-stage drug discovery, proteomics, and targeted protein modification.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide is critical for predicting its behavior in aqueous biological buffers and its pharmacokinetic potential. The molecule features a relatively low molecular weight, making it an ideal fragment for fragment-based drug discovery (FBDD).

Quantitative Chemical Properties

| Property | Value | Clinical / Experimental Significance |

| IUPAC Name | 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide | Standardized nomenclature for structural identification. |

| CAS Registry Number | 591251-17-1 | Primary identifier for commercial sourcing[1]. |

| Molecular Formula | C₆H₈ClN₃O | Defines the atomic composition and isotopic distribution. |

| Molecular Weight | 173.60 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5. |

| Mass Shift (Covalent) | +137.06 Da | The exact mass added to a target protein post-alkylation (loss of HCl). |

| Imidazole pKa | ~6.0 - 6.5 | Partially protonated at physiological pH; can act as a pH sensor in acidic microenvironments (e.g., tumor microenvironments). |

| Electrophilicity | Moderate to High | Undergoes S_N2 displacement faster than standard acrylamides, allowing capture of less reactive nucleophiles[2]. |

Mechanistic Pharmacology: The Bifunctional Advantage

The design of modern covalent drugs relies on balancing reactivity with selectivity. While Michael acceptors (like acrylamides) are "soft" electrophiles that strictly prefer "soft" nucleophiles (like cysteine thiolates), chloroacetamides are slightly "harder" and more reactive.

The Chloroacetamide Warhead

The

The Imidazole Anchor

The 1H-imidazol-2-ylmethyl group is not merely a passive linker. In the context of metalloenzymes (such as matrix metalloproteinases or histone deacetylases), the imidazole nitrogen can coordinate with active-site zinc (

Fig 1: Proximity-driven SN2 covalent engagement mechanism of the bifunctional warhead.

Applications in Targeted Covalent Inhibitor (TCI) Design

The utility of the chloroacetamide scaffold has seen a resurgence in the targeting of historically "undruggable" proteins.

-

Inflammasome Targeting: Chloroacetamide-containing scaffolds have been successfully deployed to covalently modify reactive cysteines within the NACHT domain of the NLRP3 inflammasome. This covalent modification prevents the interaction between NLRP3 and NEK7, effectively halting inflammasome assembly and downstream inflammatory cascades[3].

-

Histidine Alkylation: While cysteine is the most intrinsically reactive amino acid, it is relatively rare. Histidine is more abundant at protein-protein interaction (PPI) interfaces. By utilizing the mild electrophilicity of the chloroacetamide paired with the structural mimicry of the imidazole ring, researchers have successfully designed TCIs that selectively engage conserved histidine residues, such as those found on the bacterial sliding clamp[2].

Experimental Methodology: Bioconjugation & Validation Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for labeling a model cysteine-containing protein (e.g., BSA or a recombinant kinase) using 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide.

Expertise Note:Buffer selection is critical. Amine-containing buffers (like Tris or Glycine) must be strictly avoided, as the primary amines can slowly react with the chloroacetamide over time, depleting the reagent and skewing kinetic data. HEPES or Phosphate-Buffered Saline (PBS) are the gold standards here.

Step-by-Step Workflow

Step 1: Reagent Preparation

-

Prepare a 10 mM stock solution of 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide in anhydrous DMSO.

-

Causality: Chloroacetamides are susceptible to slow hydrolysis in aqueous solutions. Storing in anhydrous DMSO ensures the integrity of the electrophile.

Step 2: Protein Conditioning

-

Dilute the target protein to 10

M in 50 mM HEPES buffer, pH 7.4, containing 150 mM NaCl. -

Causality: A pH of 7.4 ensures that a fraction of the target cysteine thiols (typical pKa ~8.3, but often lower in active sites) are deprotonated to the highly nucleophilic thiolate anion (

), while preventing widespread off-target lysine labeling (which requires pH > 8.5).

Step 3: Covalent Incubation

-

Add the compound stock to the protein solution to achieve a final concentration of 100

M (10-fold molar excess). Limit final DMSO concentration to -

Incubate at 37°C for 2 hours with gentle agitation.

Step 4: Reaction Quenching (Self-Validation Step)

-

Quench the reaction by adding Dithiothreitol (DTT) or

-mercaptoethanol to a final concentration of 5 mM. -

Causality: The excess DTT acts as a sacrificial nucleophile, rapidly consuming any unreacted chloroacetamide. This instantly freezes the reaction kinetics, ensuring accurate time-course data.

Step 5: LC-MS/MS Validation

-

Subject the quenched sample to intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result: A mass shift of exactly +137.06 Da per labeling event indicates successful covalent adduct formation.

Fig 2: Standardized workflow for protein bioconjugation and mass spectrometry validation.

References

-

National Institutes of Health (PMC). "Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly." PMC10235087, June 2023.[Link]

-

JACS Au (ACS Publications). "Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp." American Chemical Society, January 2024.[Link]

Sources

"Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-" CAS number and structure

Topic: Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- CAS Number: 591251-17-1

An Electrophilic Fragment for Covalent Ligand Discovery and Heterocyclic Synthesis

Executive Summary

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (CAS 591251-17-1) is a bifunctional small molecule integrating a nucleophilic/basic imidazole heterocycle with an electrophilic

This guide details the physicochemical profile, synthesis protocols, and mechanistic applications of this compound, designed for medicinal chemists and structural biologists.

Physicochemical Profile & Structure

The molecule consists of a 2-chloromethyl group linked via an amide bond to a 2-methylimidazole moiety. Its dual nature—combining a hydrogen-bond donor/acceptor (imidazole) with a reactive alkylator—defines its utility.

| Property | Data |

| CAS Number | 591251-17-1 |

| IUPAC Name | 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 173.60 g/mol |

| Predicted LogP | ~ -0.5 to 0.1 (Hydrophilic) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| pKa (Imidazole) | ~ 7.0 (Protonated form stabilizes solubility) |

| Reactivity Class |

Structural Analysis

The imidazole ring at the C-terminus mimics the side chain of Histidine, allowing for

Synthetic Methodology

While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations. The protocol below utilizes (1H-imidazol-2-yl)methanamine as the nucleophilic precursor.

Protocol: Acylation of (1H-imidazol-2-yl)methanamine

Objective: Selective N-acylation of the primary amine while avoiding over-alkylation of the imidazole nitrogen.

Reagents:

-

(1H-imidazol-2-yl)methanamine dihydrochloride (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (

, 3.0 eq) or DIPEA -

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Workflow:

-

Preparation: Suspend (1H-imidazol-2-yl)methanamine dihydrochloride in anhydrous DCM at

under inert atmosphere ( -

Base Addition: Add

dropwise to liberate the free amine. The solution should clarify. -

Acylation: Add Chloroacetyl chloride dropwise over 20 minutes, maintaining temperature

. Note: Slow addition prevents bis-acylation. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench & Workup: Quench with saturated

. Extract with EtOAc (x3). -

Purification: If necessary, purify via flash column chromatography (Silica, DCM:MeOH gradient).

Yield Expectation: 65-80%

Figure 1: Synthetic pathway for CAS 591251-17-1 via Schotten-Baumann conditions.

Application: Covalent Fragment Screening

This compound is a quintessential "covalent fragment." In Fragment-Based Drug Discovery (FBDD), it is screened against protein targets to identify cryptic pockets.

Mechanism of Action: Cysteine Targeting

The chloroacetamide warhead reacts irreversibly with non-catalytic or catalytic cysteine residues.

-

Recognition: The imidazole moiety binds transiently to the protein surface (via H-bonds or electrostatic interactions).

-

Proximity Effect: This binding increases the local concentration of the electrophile near a target Cysteine.

-

Conjugation: The Cysteine thiolate (

) attacks the

Why this specific structure? The imidazole group is unique because it can act as a "homing device" for pockets that bind Histidine or coordinate metals, making this fragment particularly useful for metalloproteases or kinases with hinge-region cysteines.

Figure 2: Mechanism of Targeted Covalent Inhibition (TCI).

Handling & Stability

-

Storage: Store at

under desiccated conditions. Chloroacetamides can hydrolyze slowly in moist air. -

Toxicity: As an alkylating agent, it is a potential skin sensitizer and mutagen. Handle with gloves and in a fume hood.

-

Solution Stability: Stable in DMSO for screening libraries (up to 6 months at

). Avoid storing in basic aqueous buffers for prolonged periods to prevent hydrolysis of the chloride.

References

-

BOC Sciences. (2024). Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- Product Page.

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link (Context on Chloroacetamide reactivity).

-

Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link (Context on Fragment Screening).

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(imidazol-2-ylmethyl)acetamide

This guide provides a comprehensive overview of a robust and reliable synthesis pathway for 2-chloro-N-(imidazol-2-ylmethyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices.

Introduction: The Significance of 2-chloro-N-(imidazol-2-ylmethyl)acetamide

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The title compound, 2-chloro-N-(imidazol-2-ylmethyl)acetamide, is a bifunctional molecule featuring a reactive chloroacetamide group and a versatile imidazole ring. The electrophilic nature of the chloroacetyl group makes it an excellent handle for introducing diverse functionalities through nucleophilic substitution, enabling the rapid generation of compound libraries for high-throughput screening.[1] This makes it a key intermediate in the synthesis of potential therapeutic agents, including but not limited to, anticancer and anti-HIV agents.[1]

Retrosynthetic Analysis and Strategic Approach

The most logical and convergent synthetic approach to 2-chloro-N-(imidazol-2-ylmethyl)acetamide is through the acylation of 2-(aminomethyl)imidazole with a suitable chloroacetylating agent. This disconnection is illustrated in the retrosynthesis diagram below.

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis lies in the chemoselectivity of the acylation reaction. 2-(aminomethyl)imidazole possesses two nucleophilic nitrogen atoms: the primary exocyclic amine and the endocyclic imidazole nitrogen. To achieve the desired product, the reaction conditions must favor the acylation of the more nucleophilic primary amine over the imidazole nitrogen.

Recommended Synthesis Pathway: Schotten-Baumann Acylation

To address the challenge of chemoselectivity, a Schotten-Baumann reaction is the recommended method.[2][3] This well-established reaction involves the acylation of an amine with an acyl chloride in a biphasic system, typically consisting of an organic solvent and an aqueous alkaline solution.[3] The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.[2] This method is particularly advantageous for the acylation of amines that are soluble in water, such as the starting material, 2-(aminomethyl)imidazole, which is often available as a dihydrochloride salt.

Reaction Scheme

Caption: Overall reaction for the synthesis.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(aminomethyl)imidazole dihydrochloride | 170.04 | 10 | 1.70 g |

| Chloroacetyl chloride | 112.94 | 11 | 0.98 mL |

| Sodium hydroxide (NaOH) | 40.00 | 30 | 1.20 g |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Deionized water | 18.02 | - | 50 mL |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | 20 mL |

| Brine (saturated NaCl solution) | - | - | 20 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)imidazole dihydrochloride (1.70 g, 10 mmol) in deionized water (25 mL).

-

Basification: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium hydroxide (1.20 g, 30 mmol) in deionized water (25 mL) dropwise, ensuring the temperature remains below 10 °C. This will neutralize the hydrochloride salt and generate the free amine.

-

Addition of Acylating Agent: To the vigorously stirred, cold aqueous solution of the amine, add dichloromethane (50 mL). In a separate dropping funnel, prepare a solution of chloroacetyl chloride (0.98 mL, 11 mmol) in dichloromethane (10 mL). Add the chloroacetyl chloride solution dropwise to the biphasic reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[5]

Rationale for Experimental Choices

-

Biphasic System: The use of a water/DCM system allows for the dissolution of the water-soluble amine salt and the organic-soluble acyl chloride, facilitating the reaction at the interface.[3]

-

Low Temperature: The reaction is performed at 0-5 °C to control the exothermic nature of the acylation and to minimize potential side reactions.[4]

-

Stoichiometry: A slight excess of chloroacetyl chloride is used to ensure complete consumption of the starting amine. A larger excess of sodium hydroxide is used to neutralize the starting material's hydrochloride salts and the HCl byproduct of the reaction.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted chloroacetyl chloride, acidic byproducts, and water-soluble impurities.

Characterization of 2-chloro-N-(imidazol-2-ylmethyl)acetamide

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the imidazole ring protons, the methylene protons adjacent to the imidazole and the amide, the methylene protons of the chloroacetyl group, and the amide N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two methylene carbons, and the carbons of the imidazole ring. |

| FT-IR | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide), and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the chlorine atom. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[6][7][8][9] It should be handled with extreme care under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Sodium hydroxide: NaOH is a corrosive solid and its solutions can cause severe burns. Avoid contact with skin and eyes.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood to avoid inhalation of vapors.

-

2-(aminomethyl)imidazole: While specific toxicity data is limited, it should be handled with care as with all chemical reagents.

Conclusion

The Schotten-Baumann acylation of 2-(aminomethyl)imidazole provides a reliable and efficient pathway for the synthesis of 2-chloro-N-(imidazol-2-ylmethyl)acetamide. The careful control of reaction temperature and stoichiometry is key to achieving a high yield of the desired product while minimizing side reactions. This in-depth guide provides the necessary details for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- Thermo Fisher Scientific. (2010, November 11).

- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Central Drug House (P) Ltd. (n.d.).

- Krishna Solvechem Ltd. (n.d.).

- Molbase. (n.d.). Synthesis of N-benzoyl-N-methyl-4,5-dichloro-imidazole-2-carboxylic acid amide.

- Organic Syntheses. (n.d.). chloroacetamide.

- Chemsavers. (n.d.).

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Der Pharma Chemica. (n.d.).

- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

- BenchChem. (n.d.).

- Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL IMIDAZOLE ANALOGUES AS ANTIMICROBIAL AGENTS.

- Bangladesh Journals Online. (2023, May 1). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide.

- ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.

- Sigma-Aldrich. (n.d.). 2-Chloro-N-(hydroxymethyl)acetamide 98%.

- PMC. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.

- Rasayan J. Chem. (n.d.). A facile amidation of chloroacetyl chloride using DBU.

- BenchChem. (n.d.). Synthesis of 2-chloro-N-(1-phenylethyl)

- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles.

- HETEROCYCLES. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THEIR IMIDAZOLIUM SALTS.

- ResearchGate. (2015, February 15). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

- Google Patents. (n.d.).

- BenchChem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.

- Suzhou Highfine Biotech. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.

- Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.

- Indian Academy of Sciences. (n.d.). A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of the phenyl group.

- Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.

- ResearchGate. (2019, June 13). Synthesis and Characterization of Some Metal Complexes of [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H- pyrazol-4-ylcarbamothioyl)acetamide] (L).

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. byjus.com [byjus.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. kscl.co.in [kscl.co.in]

spectroscopic data (NMR, IR, Mass Spec) for "Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-"

Structure & Analytical Profiling: Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-

Executive Summary & Chemical Context

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (Predicted CAS: Derivative of 6485-52-5) is a bifunctional electrophilic intermediate used primarily in medicinal chemistry. It serves as a covalent warhead linker , combining an alkylating chloroacetamide moiety with an imidazole heterocycle.

This molecule is critical in the design of "Targeted Covalent Inhibitors" (TCIs). The chloroacetamide group (

Key Physicochemical Properties:

-

Molecular Formula:

-

Molecular Weight: 173.60 g/mol

-

Monoisotopic Mass: 173.0356 Da (

) -

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, Methanol, DMF; limited solubility in non-polar solvents (

, Hexanes).

Synthesis & Experimental Protocol

To ensure high purity for spectroscopic analysis, this compound is synthesized via the N-acylation of (1H-imidazol-2-yl)methanamine (typically the dihydrochloride salt) with chloroacetyl chloride.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the N-acylation of imidazole-methanamine.

Step-by-Step Methodology

-

Preparation: Suspend (1H-imidazol-2-yl)methanamine dihydrochloride (1.0 eq) in anhydrous

(DCM) or DMF if solubility is an issue. -

Basification: Cool to 0°C. Add Triethylamine (

, 3.5 eq) dropwise. The extra equivalents neutralize the HCl salt and the HCl generated during acylation. -

Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation on the imidazole ring.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Quench with saturated

.[1] Extract with Ethyl Acetate (if DMF used, extensive water wash is required). -

Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (

, 9:1).

Spectroscopic Profiling (The Core)

The following data represents the consensus spectral features for this structure, derived from fragment analysis of validated chloroacetamide and imidazole standards.

A. Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 11.80 - 12.10 | Broad Singlet (s) | 1H | Imidazole N-H | Exchangeable. Disappears with |

| 8.65 | Triplet (t) / Broad | 1H | Amide N-H | Coupled to the adjacent methylene ( |

| 6.90 - 7.10 | Singlet (s) | 2H | Imidazole C4-H, C5-H | Aromatic protons. Often appear as a broad singlet due to tautomerism. |

| 4.35 | Doublet (d) | 2H | N-CH | |

| 4.08 | Singlet (s) | 2H | Cl-CH | Characteristic chloroacetyl singlet. Deshielded by Cl and Carbonyl. |

Expert Insight:

-

Tautomerism: In DMSO, the imidazole N-H (11.8 ppm) is often visible. In

, it may be absent or extremely broad. -

The "Warhead" Signal: The singlet at 4.08 ppm is the diagnostic peak for the reactive chloroacetamide group. If this peak splits or shifts significantly, check for hydrolysis (formation of hydroxyacetamide) or polymerization.

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

| m/z (Observed) | Intensity | Assignment | Interpretation |

| 174.0 | 100% | Parent ion (Protonated). | |

| 176.0 | ~32% | Isotope Signature. The 3:1 ratio confirms the presence of one Chlorine atom. | |

| 138.0 | Variable | Fragment: Loss of Chlorine (radical or ion). | |

| 96.0 | High | Fragment: Cleavage of the amide bond, retaining the imidazole-methyl-amine part. |

Diagnostic Rule: The presence of the M+2 peak at 33% intensity relative to the base peak is the primary validation of the chloro-substituent integrity. If the M+2 peak disappears, the chlorine has likely been displaced (e.g., by water or solvent).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3250 - 3350 | Stretching | N-H (Amide & Imidazole) - Broad band. |

| 1660 - 1690 | Stretching | C=O (Amide I) - Strong, sharp peak. |

| 1540 - 1560 | Bending | N-H (Amide II). |

| 700 - 750 | Stretching | C-Cl (Alkyl Chloride) - Distinctive fingerprint region peak. |

Analytical Logic & Quality Control

To guarantee the "Trustworthiness" of your data, you must employ a self-validating logic flow.

Logic Flow Diagram (DOT Visualization)

Figure 2: Quality Control Decision Tree for verifying the integrity of the Chloroacetamide Warhead.

References

-

BenchChem. (2025).[1] Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Link

- Context: Provides the foundational N-acylation protocol and workup for chloroacetamides.

-

Organic Syntheses. (1927). Chloroacetamide.[1][2][3] Org. Synth. 1927, 7, 16. Link

- Context: Authoritative source for the stability and handling of chloroacetyl deriv

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217, Chloroacetamide. Link

- Context: Reference for general physicochemical properties and toxicity of the chloroacetamide moiety.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Context: Standard reference for interpreting the isotopic abundance of Chlorine ( ) in Mass Spectrometry.

Sources

Solubility and Stability of 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide

This guide details the physicochemical behavior of 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide , a compound exhibiting a critical dichotomy: it is a stable solid but a highly reactive, metastable species in solution.

The following analysis synthesizes theoretical principles with practical handling protocols, specifically addressing the compound's propensity for intramolecular cyclization , which is the primary failure mode in experimental applications.

An In-Depth Technical Guide for Drug Discovery & Development

Executive Summary

2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide is a bifunctional building block containing a nucleophilic imidazole ring and an electrophilic chloroacetamide warhead. While designed for intermolecular covalent modification (e.g., cysteine targeting), its structure inherently predisposes it to rapid intramolecular self-alkylation under physiological conditions.

-

Solubility: Highly pH-dependent. Excellent aqueous solubility at pH < 6.0; moderate to low solubility at pH > 8.0 due to deprotonation.

-

Stability: Critical Risk. In neutral to basic aqueous solutions (pH ≥ 7.0), the compound undergoes spontaneous cyclization to form an imidazo[1,2-a]pyrazin-4-one derivative, losing its electrophilic reactivity toward the target.

-

Storage: Stable as a dry solid at -20°C. Solutions must be prepared immediately prior to use or maintained at pH < 4.0.

Physicochemical Profile

Understanding the ionization state of the imidazole moiety is the key to predicting both solubility and stability.

Structural Properties

| Property | Value (Estimated/Derived) | Rationale |

| Molecular Formula | C₆H₈ClN₃O | - |

| Molecular Weight | 173.60 g/mol | - |

| pKa (Imidazole) | ~6.2 – 6.5 | The electron-withdrawing amide group via the methylene bridge lowers the basicity of the imidazole nitrogen (typically pKa 6.95). |

| LogP | -0.8 to -0.2 | Hydrophilic nature due to the polar amide and ionizable imidazole. |

| H-Bond Donors | 2 (Amide NH, Imidazole NH) | - |

| H-Bond Acceptors | 3 (Amide O, Imidazole N, Amide N) | - |

Solubility Matrix

The solubility profile is dictated by the protonation of the imidazole ring (N3 position).

| Solvent / Medium | Solubility Rating | Mechanism |

| 0.1 N HCl / Acidic Buffer (pH 2-4) | High (> 50 mM) | Protonation of imidazole forms a highly soluble cation. Preferred vehicle. |

| PBS (pH 7.4) | Moderate (~10 mM) | Predominantly neutral species. Warning: Rapid degradation occurs here. |

| DMSO | High (> 100 mM) | Excellent solvent for stock solutions. |

| Acetonitrile / Methanol | High | Good solubility, but protic solvents (MeOH) may accelerate solvolysis over time. |

| Water (Unbuffered) | Moderate | The compound itself may slightly acidify water (HCl trace), aiding solubility. |

Stability & Degradation Mechanisms

The primary stability threat is not hydrolysis, but intramolecular cyclization . This reaction is pH-driven and irreversible.

The "Scorpion" Effect: Intramolecular Cyclization

At pH levels where the imidazole nitrogen is unprotonated (pH > 6), it acts as a nucleophile. The flexible methylene linker allows the imidazole N3 to attack the

Consequences:

-

Loss of Warhead: The electrophilic carbon is consumed; the compound can no longer covalently bind to the biological target.

-

Impurity Formation: The cyclized product is chemically inert and may act as a competitive inhibitor.

Hydrolysis

Secondary to cyclization, the chloroacetamide can undergo hydrolysis to the corresponding alcohol (2-hydroxyacetamide derivative). This is generally slower (k_hyd << k_cyc) but becomes relevant at very high pH (> 10).

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note the transition from the active linear form to the inactive bicyclic form.

Figure 1: Degradation pathways of 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide. The red path indicates the rapid, irreversible cyclization dominant at physiological pH.

Experimental Protocols

To ensure data integrity, experimental workflows must account for the compound's transient stability.

Protocol: Solubility Profiling with Stability Check

Objective: Determine maximum solubility while verifying compound integrity during the assay.

Materials:

-

Buffers: 100 mM Citrate (pH 3.0), 100 mM Phosphate (pH 7.4).

-

HPLC System with UV detection (220 nm).

Workflow:

-

Stock Preparation: Dissolve 10 mg compound in 1 mL DMSO (Concentration: ~57 mM).

-

Spike: Add 10 µL DMSO stock to 990 µL of each buffer (Target: 570 µM). Vortex for 10 seconds.

-

Filtration: Immediately filter through a 0.22 µm PTFE membrane.

-

Immediate Injection (T=0): Inject onto HPLC within 5 minutes of preparation.

-

Delayed Injection (T=60): Re-inject the filtrate after 60 minutes at room temperature.

Data Analysis:

-

Solubility Limit: Area under curve (AUC) of T=0 sample compared to standard.

-

Stability Index:

-

Expectation: pH 3.0 samples should show >99% stability. pH 7.4 samples may show 80-90% stability or less, with a new peak appearing (cyclized product).

-

Protocol: Kinetic Stability Assay (Half-life Determination)

Objective: Quantify the "Pot-Life" of the reagent in physiological buffer.

Method:

-

Prepare a 1 mM solution in PBS (pH 7.4) at 25°C or 37°C.

-

Monitor the disappearance of the parent peak (Retention Time ~ X min) and appearance of the cyclized product (Retention Time < X min, more polar) via HPLC every 15 minutes for 4 hours.

-

Plot

vs. Time. -

Calculate

.

Self-Validating Step:

-

The sum of the Parent AUC + Product AUC (corrected for extinction coefficients) should remain constant. If total area decreases, check for precipitation or secondary hydrolysis.

Handling & Storage Recommendations

Based on the instability mechanisms described, the following "Golden Rules" apply:

-

Solid State Storage:

-

Store at -20°C under desiccated conditions.

-

Protect from moisture (hydrolysis risk) and light.

-

-

Stock Solutions:

-

Prepare in anhydrous DMSO or DMA .

-

Stable at -20°C for months. Avoid repeated freeze-thaw cycles which introduce moisture.

-

-

Aqueous Working Solutions:

-

"Just-in-Time" Preparation: Dilute stock into aqueous buffer immediately before application.

-

pH Control: If possible, perform reactions at pH 6.0 - 6.5 . This balances the nucleophilicity of the target cysteine (pKa ~8.3) against the stability of the reagent. At pH 6.5, the imidazole is largely protonated (protected), reducing cyclization rates.

-

Quenching: If analyzing reaction progress, quench aliquots with 1% TFA to drop pH to < 2, instantly freezing the cyclization reaction for accurate HPLC analysis.

-

References

-

Shaikh, A. A., et al. (2020).[2][4] Synthesis of 2-Chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl) Acetamide Derivatives. ChemistrySelect. Retrieved from [Link]

-

Goel, R., et al. (2023).[4] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[5] PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17174, 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole Scaffold in Therapeutics: From Chemical Versatility to Clinical Application

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—stands as one of the most privileged scaffolds in medicinal chemistry.[1][2] Its ubiquity in FDA-approved drugs stems from its unique electronic duality: it acts as both a hydrogen bond donor and acceptor, possesses amphoteric properties (pKa ~7.0), and exhibits a high affinity for metal ions (particularly heme iron). This guide analyzes the structural logic of imidazole-based therapeutics, detailing the mechanistic causality of its antifungal, antibacterial, and anticancer applications, and provides validated protocols for synthesis and biological characterization.[3]

Chemical Foundation: The "Electronic Chameleon"

The imidazole ring's success is not accidental; it is a direct function of its electronic structure.

-

Amphotericity: The N3 atom (pyridine-like) has a lone pair in the

orbital, making it a basic site (proton acceptor). The N1 atom (pyrrole-like) contributes its lone pair to the aromatic -

Metal Coordination: The N3 nitrogen is a potent ligand for transition metals. This is the fundamental driver for the azole antifungal class , where the N3 lone pair coordinates axially to the ferric ion (

) of the heme group in the enzyme CYP51 (lanosterol 14

Table 1: Physicochemical Properties of the Imidazole Core

| Property | Value/Description | Therapeutic Implication |

| Hybridization | Allows intercalation into DNA (nitroimidazoles). | |

| pKa (Conjugate Acid) | ~6.95 - 7.05 | Ideal physiological buffer; exists as both neutral and cationic forms at pH 7.4. |

| Dipole Moment | ~3.8 D | High polarity improves water solubility compared to other heterocycles. |

| H-Bonding | Donor (N1-H) & Acceptor (N3) | Facilitates tight binding in enzyme active sites (e.g., Histidine residues). |

Therapeutic Classes & Mechanisms[2][4][5][6][7]

Antifungals: The CYP51 Blockade

Mechanism: Azoles (imidazoles and triazoles) function by inhibiting the fungal cytochrome P450 enzyme CYP51.

-

Normal Pathway: CYP51 demethylates lanosterol to produce ergosterol, a vital component of fungal cell membranes.

-

Inhibition: The imidazole N3 binds the heme iron of CYP51.

-

Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol lead to membrane rupture and cell death.

Structure-Activity Relationship (SAR):

-

N1-Substitution: Essential for activity. Large lipophilic groups (e.g., 2,4-dichlorophenyl in Ketoconazole) mimic the steroid backbone of lanosterol, ensuring active site fit.

-

Halogenation: Fluorine or chlorine on the phenyl rings increases metabolic stability and lipophilicity.

Nitroimidazoles: Reductive Bioactivation

Mechanism: Used against anaerobes (e.g., C. difficile, H. pylori).

-

Entry: Passive diffusion into the cell.[4]

-

Activation: In anaerobic environments, low-redox-potential electron transport proteins (like ferredoxin) reduce the nitro group (

) to a nitro radical anion ( -

Damage: This radical is unstable and covalently binds to DNA, causing strand breaks.

-

Note: This does not occur in aerobic human cells because oxygen reverses the reduction (futile cycling), providing high selectivity.

Anticancer Agents: Emerging Kinase Inhibitors

Recent medicinal chemistry has pivoted toward using imidazole as a scaffold for kinase inhibition (e.g., VEGFR-2, EGFR). The ring serves as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of the kinase.

Visualization of Mechanisms[4][5]

Diagram 1: Antifungal Mechanism of Action (CYP51 Inhibition)

This diagram illustrates the pathway disruption caused by imidazole agents.

Caption: The imidazole moiety coordinates with the heme iron of CYP51, blocking the catalytic site and preventing the conversion of lanosterol to ergosterol.

Synthetic Methodology: Debus-Radziszewski Reaction

The most robust method for synthesizing highly substituted imidazoles is the Debus-Radziszewski condensation. It is a multicomponent reaction ideal for generating libraries of therapeutic candidates.

Diagram 2: Synthetic Workflow

Caption: The multicomponent condensation of a dicarbonyl, aldehyde, and ammonia source yields the imidazole core.[1][5][6]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Objective: Synthesize a trisubstituted imidazole to demonstrate the Debus-Radziszewski reaction.

Reagents:

-

Benzil (1.0 mmol, 210 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ammonium Acetate (4.0 mmol, 308 mg)

-

Glacial Acetic Acid (5 mL)

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine Benzil, Benzaldehyde, and Ammonium Acetate.

-

Solvent Addition: Add 5 mL of glacial acetic acid. The excess ammonium acetate acts as the nitrogen source and buffer.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (~118°C) with stirring for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing 50 mL of crushed ice/water. The product will precipitate as a solid.[1]

-

Neutralization: If necessary, adjust pH to ~7 using ammonium hydroxide to ensure complete precipitation of the free base.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash with cold water (3 x 10 mL).

-

Purification: Recrystallize the crude solid from ethanol/water.

-

Validation: Confirm structure via melting point (274–275°C) and

-NMR (Characteristic N-H signal broad singlet >12 ppm).

Biological Validation: CYP450 Inhibition Assay

Since imidazole therapeutics often target CYP enzymes (or cause unwanted drug-drug interactions by inhibiting them), validating their inhibitory potential is critical.

Protocol: Fluorogenic CYP450 Inhibition Assay (High-Throughput Compatible)

Objective: Determine the

Materials:

-

Recombinant Human CYP3A4 Baculosomes.

-

Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).

-

Cofactor: NADPH regenerating system (

, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). -

Positive Control: Ketoconazole (Known potent inhibitor).

Workflow:

-

Preparation: Prepare 2x enzyme/substrate mix in Potassium Phosphate buffer (pH 7.4).

-

Note: Substrate concentration should be near its

to ensure competitive inhibition sensitivity.

-

-

Compound Dosing: In a black 96-well plate, add 10

L of test compound (serially diluted in DMSO/buffer, final DMSO <1%). -

Initiation: Add 40

L of the enzyme/substrate mix. Incubate at 37°C for 10 minutes (pre-incubation allows binding). -

Reaction: Add 50

L of pre-warmed NADPH regenerating system to start the reaction. -

Kinetics: Measure fluorescence immediately (Excitation: 405 nm, Emission: 535 nm) in kinetic mode for 30 minutes.

-

Analysis: Calculate the slope of metabolite formation (RFU/min).

-

Plot log[Concentration] vs. % Inhibition to derive

.

-

Data Summary: Comparative Potency

The following table summarizes the potency of standard imidazole agents against specific targets, serving as a benchmark for new derivatives.

Table 2: Comparative Values of Imidazole Therapeutics

| Drug | Target | Cell Line / Enzyme | Mechanism Note | |

| Ketoconazole | CYP3A4 | Human Liver Microsomes | ~0.04 | Potent, non-selective heme binder. |

| Metronidazole | DNA Integrity | H. pylori | MIC: 0.5–8.0 mg/L | Requires reductive activation. |

| Dacarbazine | DNA Alkylation | Melanoma Cells | ~100 | Prodrug; requires metabolic activation. |

| Novel Hybrid | VEGFR-2 | MCF-7 (Breast Cancer) | ~3.37 | Kinase inhibitor (Reference 1.8). |

References

-

BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

-

Verma, A., et al. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.[7] International Journal of Pharmaceutical Sciences. Link

-

Shalini, K., et al. Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 2021.[8][4][9] Link

-

BenchChem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles.Link

-

Evotec. Cytochrome P450 Inhibition Assay Protocol.Link

-

Zhang, L., et al. Structure-Activity Relationships of Antifungal Imidazoles. PMC, 2021. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. lecturio.com [lecturio.com]

- 5. scribd.com [scribd.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Methodological & Application

Application Note: Synthesis Protocol for N-Alkylation of Imidazoles with 2-Chloroacetamide

Abstract & Scope

This application note details the optimized synthetic protocols for the N-alkylation of imidazole (and its derivatives) using 2-chloroacetamide. This transformation yields 2-(1H-imidazol-1-yl)acetamide , a critical pharmacophore found in antifungal agents, enzyme inhibitors, and high-energy materials.

We present two distinct methodologies:

-

Method A (The Standard Protocol): A robust, high-yield procedure using DMF/

suitable for scale-up and difficult substrates. -

Method B (The Green Protocol): An eco-friendly alternative using Acetone or Ethanol, prioritizing ease of workup and solvent safety.

Mechanistic Foundation

The reaction proceeds via a classical Nucleophilic Substitution (

Reaction Logic

-

Deprotonation: Imidazole is an amphoteric heterocycle (

). A base is required to deprotonate the pyrrole-like nitrogen, generating the highly nucleophilic imidazolate anion.[1] -

Nucleophilic Attack: The imidazolate anion attacks the

-carbon of 2-chloroacetamide. The amide group on the electrophile activates the adjacent carbon, but the chlorine is the leaving group. -

Transition State: The reaction passes through a pentacoordinate transition state typical of

reactions.

Mechanistic Pathway (Visualization)[2][3]

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of imidazole.

Critical Reaction Parameters

The success of this synthesis relies on balancing the basicity of the medium with the solubility of the reactants.

Table 1: Optimization Variables

| Parameter | Recommendation | Scientific Rationale |

| Base | Optimal balance of basicity and safety. Strong enough to deprotonate imidazole without causing side reactions (like amide hydrolysis) common with | |

| Solvent | DMF or MeCN | DMF: High solubility for both organic and inorganic reagents; fastest rates. MeCN: Good compromise; easier to remove than DMF. |

| Catalyst | Potassium Iodide (KI) | Optional (10 mol%). Facilitates Finkelstein-type halide exchange ( |

| Temp | Promotes |

Experimental Protocols

Method A: The "Gold Standard" (DMF/ )

Best for: High yields, scale-up, and unreactive substituted imidazoles.

Reagents:

-

Imidazole (1.0 equiv)[1]

-

2-Chloroacetamide (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (1.5 equiv)[1] -

Solvent: N,N-Dimethylformamide (DMF) [5 mL per mmol imidazole]

-

Optional: Potassium Iodide (KI) (0.1 equiv)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (e.g., 680 mg, 10 mmol) in dry DMF (10 mL).

-

Activation: Add anhydrous

(2.07 g, 15 mmol). Stir at room temperature for 15 minutes to initiate deprotonation. -

Addition: Add 2-Chloroacetamide (1.03 g, 11 mmol) and KI (166 mg, 1 mmol) to the suspension.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). Product typically appears as a polar spot (

).

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a white solid.

-

If solid forms: Filter, wash with cold water, and dry.

-

If no precipitate: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol or Acetone if necessary.

Method B: The "Green" Protocol (Acetone/Reflux)

Best for: Avoiding toxic solvents (DMF), ease of workup.

Reagents:

-

Imidazole (1.0 equiv)[1]

-

2-Chloroacetamide (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or Ethanol

Procedure:

-

Setup: Combine Imidazole, 2-Chloroacetamide, and

in Acetone (10 mL per mmol). -

Reaction: Heat to Reflux (

) with vigorous stirring for 12–18 hours.-

Note: The reaction is slower than in DMF due to lower temperature and lower solubility of the carbonate base.

-

-

Workup:

-

Isolation: Evaporate the filtrate under reduced pressure. The residue is usually the pure product.

-

Purification: Triturate with diethyl ether to remove unreacted starting materials if needed.

Quality Control & Troubleshooting Workflow

Analytical Validation

-

NMR (DMSO-

-

Melting Point: Pure 2-(1H-imidazol-1-yl)acetamide typically melts between 190–194°C (varies slightly by crystal form/purity).

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting common synthesis issues.

References

- General N-Alkylation Methodology: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for mechanisms and heterocyclic chemistry).

-

Specific Synthesis of Imidazole Acetamides

-

Synthesis of 2-(1H-imidazol-1-yl)acetamide derivatives. (2015).[6] International Journal of Pharmaceutical Sciences Review and Research.

-

-

Regioselectivity in Imidazole Alkylation

-

N-Alkylation of imidazoles: Regioselectivity and Medium Effects. University of Otago.

-

-

Green Chemistry Approaches

-

Catalytic Enhancement (Finkelstein)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 8. academia.edu [academia.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

analytical methods for quantification of "Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-"

Application Note: Analytical Methodologies for the Quantification and Reactivity Profiling of Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-

Target Audience: Analytical Chemists, DMPK Scientists, and Covalent Drug Discovery Researchers Compound Focus: Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (CAS: 591251-17-1)

Executive Summary & Scientific Rationale

The compound Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (Molecular Formula: C6H8ClN3O, MW: 173.60 g/mol ) is a bifunctional molecule featuring an imidazole ring and a highly reactive chloroacetamide moiety. In modern drug development, chloroacetamides are extensively utilized as electrophilic "warheads" in Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) due to their predictable, irreversible binding to nucleophilic cysteine residues in target proteins[1][2].

However, the intrinsic reactivity of the chloroacetamide group presents distinct analytical challenges. The molecule is prone to hydrolysis and non-specific alkylation. Therefore, analytical methods cannot merely quantify the intact molecule; they must also profile its electrophilic reactivity to predict potential off-target toxicity[3][4].

This application note details a dual-pronged analytical strategy:

-

HPLC-UV for bulk purity assessment and formulation stability.

-

LC-MS/MS coupled with a Glutathione (GSH) Trapping Assay to quantify trace levels and determine the intrinsic thiol-reactivity half-life of the electrophile[4][5].

Analytical Workflow Visualization

The following diagram illustrates the logical divergence of our analytical strategy, separating bulk quantification from kinetic reactivity profiling.

Analytical workflow for quantification and reactivity profiling of the chloroacetamide fragment.

Protocol A: HPLC-UV for Purity and Bulk Assay

Causality & Design Rationale: To quantify the intact active pharmaceutical ingredient (API) or fragment, Reverse-Phase HPLC with UV detection is the gold standard. The imidazole ring provides a strong chromophore with an absorption maximum near 214 nm. Because chloroacetamides can hydrolyze in highly basic or unbuffered aqueous environments, the mobile phase is acidified with 0.1% Formic Acid (FA) to maintain the imidazole nitrogen in a protonated state (improving peak shape) and to stabilize the chloroacetamide group.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the standard in LC-MS grade Acetonitrile (ACN) to create a 10 mg/mL stock. Self-Validation Check: Ensure the stock is stored at -20°C to prevent degradation. Dilute to working concentrations (1–100 µg/mL) using 90:10 Water:ACN (v/v) immediately prior to injection.

-

System Setup: Purge the HPLC system with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

-

Chromatographic Execution: Inject 5 µL of the sample onto a C18 column maintained at 30°C. Execute the gradient detailed in Table 1.

-

Data Acquisition: Monitor absorbance at 214 nm. The expected retention time for the highly polar imidazole-acetamide is relatively early (approx. 2.5 - 3.5 minutes depending on dead volume).

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Specification |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid |

| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 0-1 min: 5% B; 1-4 min: 5% |

| Column Temperature | 30°C |

| Detection Wavelength | 214 nm (Reference 360 nm) |

Protocol B: LC-MS/MS and Glutathione (GSH) Trapping Assay

Causality & Design Rationale:

While HPLC-UV confirms purity, it does not predict how the chloroacetamide will behave in a biological system. Chloroacetamides react with thiols via bimolecular nucleophilic substitution (

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Reaction Initiation: In a 96-well plate, mix 50 µL of the compound (100 µM final concentration, 1% DMSO max) with 50 µL of the GSH solution (5 mM final concentration). This 50-fold excess of GSH ensures pseudo-first-order conditions.

-

Incubation & Quenching: Incubate the plate at 37°C. At predefined time points (0, 15, 30, 60, 120, and 240 minutes), remove a 10 µL aliquot and quench the reaction by adding 40 µL of ice-cold ACN containing an internal standard (e.g., labetalol or a stable isotope-labeled analog).

-

Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 10 minutes at 4°C to precipitate any buffer salts.

-

LC-MS/MS Analysis: Inject 2 µL of the supernatant into the LC-MS/MS system operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 2: LC-MS/MS MRM Parameters

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale / Fragment Identity |

| Parent Compound | 174.1 | 139.1 | 15 | Loss of Chlorine isotope ( |

| Parent Compound (Isotope) | 176.1 | 141.1 | 15 | Confirmation via |

| GSH Adduct | 445.1 | 272.1 | 25 | Cleavage yielding |

Note: The GSH adduct mass is calculated as Parent (173.0) + GSH (307.1) - HCl (36.5) + H+ (1.0) = 444.6

Data Synthesis: Kinetic Half-Life Calculation

Plot the natural log of the remaining parent compound peak area versus time. The slope of this linear regression represents the pseudo-first-order rate constant (

Method Validation Summary

A self-validating system requires established performance metrics. The following table summarizes the expected validation parameters for the LC-MS/MS quantification of the intact parent compound in buffer matrix.

Table 3: LC-MS/MS Method Validation Metrics

| Validation Parameter | Result / Acceptance Criteria |

| Linearity Range | 1.0 nM to 10,000 nM ( |

| Limit of Detection (LOD) | 0.3 nM (S/N |

| Limit of Quantitation (LOQ) | 1.0 nM (S/N |

| Intra-day Precision (CV%) | |

| Matrix Effect | 90% - 110% (Minimal ion suppression in diluted PBS) |

| Autosampler Stability | Stable for |

References

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed (NIH) URL:[Link]

-

Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: DOI.org URL:[Link]

-

Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening Source: ResearchGate URL:[Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry Source: Journal of Mass Spectrometry (SciSpace) URL:[Link]

Sources

- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- in Covalent Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Compound Identity: Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (CAS: 591251-17-1)

Executive Summary & Mechanistic Rationale

In the modern era of targeted therapeutics, covalent inhibitors have experienced a renaissance, driven by their unmatched potency, prolonged target residence time, and ability to drug "undruggable" targets (e.g., KRAS G12C). Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- is a quintessential bifunctional building block used in Covalent Fragment-Based Drug Discovery (FBDD) [1].

This molecule is engineered with two distinct functional domains that act synergistically:

-

The Electrophilic Warhead (Chloroacetamide): Chloroacetamides occupy a "sweet spot" in electrophilic reactivity. They are less intrinsically reactive than highly promiscuous epoxides or halomethyl ketones, yet more reactive than unactivated acrylamides [2]. They undergo an irreversible

nucleophilic substitution exclusively with deprotonated thiolate anions (cysteine residues) in the protein binding pocket. -

The Recognition Motif (1H-imidazol-2-ylmethyl): The imidazole ring serves as a preliminary non-covalent anchor. It can engage in hydrogen-bonding networks,

stacking with aromatic residues, or act as a potent chelator for active-site metals (e.g.,

Causality in Design: The relatively low molecular weight of this fragment ensures a high ligand efficiency. The covalent binding mechanism is a two-step process. First, the imidazole moiety drives reversible affinity (

Caption: Two-step kinetic model of covalent target engagement by the chloroacetamide-imidazole fragment.

Quantitative Data: Warhead Reactivity Comparison

To understand why chloroacetamides are selected over other warheads for fragment libraries, we must evaluate their intrinsic reactivity and stability. The table below summarizes the kinetic parameters of common cysteine-targeting warheads [2].

| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH | Aqueous Stability | Primary Application in FBDD |

| Chloroacetamide | Moderate (10 - 100 min) | High | Primary screening libraries; mapping ligandable cysteines. | |

| Acrylamide | Michael Addition | Low (> 200 min)* | Very High | Late-stage lead optimization; highly dependent on target proximity. |

| Fluoroacetamide | Very Low (Stable) | Very High | Requires specific microenvironment activation (e.g., hydrogen bonding). | |

| Epoxide | Ring-opening | High (< 5 min) | Low | Generally avoided in modern FBDD due to promiscuity and toxicity. |

*Note: Unsubstituted acrylamides have very low intrinsic reactivity. Reactivity is typically tuned via

Experimental Protocols

The following protocols detail the use of Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- in a primary fragment screen.

Protocol 1: Intact Protein LC-MS Covalent Fragment Screening

Intact mass spectrometry is the gold standard for validating covalent modification because it directly measures the mass shift of the protein, providing unambiguous proof of a 1:1 stoichiometric adduct [1].

Self-Validating System (Quality Control): To ensure trustworthiness and rule out false positives (e.g., non-specific surface labeling), this protocol mandates the parallel screening of a Cys-to-Ala mutant of the target protein. If the mass shift occurs in the wild-type (WT) but is abolished in the mutant, the labeling is site-specific.

Materials:

-

Purified recombinant target protein (WT and Cys-to-Ala mutant) at

. -

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (100 mM stock in highly pure DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. (Critical Causality: Do NOT use DTT or

-mercaptoethanol in the buffer. These reducing agents contain free thiols that will rapidly scavenge the chloroacetamide warhead, yielding false negatives. Use 0.5 mM TCEP if a reducing agent is strictly required, as it lacks a nucleophilic thiol).

Step-by-Step Methodology:

-

Protein Preparation: Dilute the WT and mutant proteins to

in the Assay Buffer. -

Compound Addition: Transfer

of the protein solution into a 384-well V-bottom microplate. Add -

Incubation: Seal the plate and incubate at

for exactly 2 hours. (Causality: 2 hours is optimal for chloroacetamides to reach equilibrium for -

Reaction Quenching (Optional but recommended): Add

of -

LC-MS Analysis: Inject

onto a fast desalting column (e.g., C4 trap column) connected to a Time-of-Flight (TOF) mass spectrometer. Elute with a rapid gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. -

Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope to zero-charge intact mass.

-

Interpretation: Look for a mass shift of +137.05 Da (Mass of Fragment minus HCl leaving group) on the WT protein, which must be absent on the Cys-to-Ala mutant.

Caption: Workflow for intact protein LC-MS screening of covalent fragments.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Once target engagement is confirmed in vitro, competitive ABPP is used to validate that the fragment can engage the target in the complex environment of a live cell or cell lysate.

Step-by-Step Methodology:

-

Lysate Preparation: Lyse cells in PBS containing protease inhibitors (EDTA-free). Centrifuge and collect the soluble proteome at

. -

Fragment Pre-incubation: Treat

of lysate with -

Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne,

) for 1 hour. (Causality: If the fragment has successfully covalently bound the target cysteine, it will sterically block the alkyne probe from reacting with that same residue). -

Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding TAMRA-azide,

, THPTA ligand, and sodium ascorbate. React for 1 hour. -

Readout: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence. A successful hit is validated by the loss of the fluorescent band corresponding to the target protein, indicating the fragment successfully outcompeted the probe.

References

Application Note: High-Throughput Screening & Biological Validation of Novel Imidazole Derivatives

Abstract

Imidazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics ranging from antifungals (e.g., Ketoconazole) to antineoplastics (e.g., Dacarbazine). However, the pleiotropic nature of the imidazole ring—capable of coordinating metal ions and interacting with heme-containing enzymes—presents unique challenges in assay design. This application note details a validated, multi-stage screening workflow designed to differentiate specific biological activity from off-target toxicity. We focus on three critical modules: antifungal susceptibility (targeting CYP51), antineoplastic cytotoxicity (tubulin/kinase interference), and ADMET liability screening (CYP450 inhibition).

Module 1: Antifungal Potency Screening (The CYP51 Target)

Rationale

The primary mechanism of antifungal imidazoles is the inhibition of Lanosterol 14

Protocol: Broth Microdilution (CLSI M27 Compliance)

Standard: Adapted from CLSI M27 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).[1][2][3]

Materials:

-

Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

-

Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Readout: Resazurin (Alamar Blue) for colorimetric endpoint (Blue = No Growth, Pink = Growth).

Step-by-Step Workflow:

-

Compound Prep: Dissolve imidazole derivatives in DMSO. Prepare 100x stocks.

-

Plate Setup: Dispense 100 µL of 2x drug concentration into columns 1-10 of a 96-well flat-bottom plate.

-

Inoculum: Adjust fungal suspension to

to -

Incubation: Add 100 µL of inoculum to wells. Final drug concentration range: 64 µg/mL to 0.125 µg/mL.

-

Control A: Sterility (Media only).

-

Control B: Growth (Media + Inoculum + DMSO vehicle).

-

-

Time: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

-

Readout: Add 20 µL Resazurin (0.01%). Incubate 4h. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the Blue

Pink shift.

Mechanistic Visualization

The following diagram illustrates the specific blockade point of imidazole derivatives within the ergosterol biosynthesis pathway.

Figure 1: Mechanism of Action for Imidazole Antifungals. The drug binds the heme iron of CYP51, preventing substrate oxidation.

Module 2: Antineoplastic Cytotoxicity Profiling

Rationale

Imidazole derivatives often exhibit anticancer activity via tubulin polymerization inhibition (binding the colchicine site) or kinase inhibition (e.g., Raf/MEK). However, a common artifact in screening imidazoles is their ability to chemically reduce tetrazolium salts, leading to false negatives in viability assays.

Protocol: Validated MTT Assay with Artifact Correction

Standard: Mosmann (1983) with chemical interference controls.

Critical Warning (E-E-A-T): Imidazole rings can act as weak reducing agents. If the MTT reagent turns purple in the presence of your compound without cells, your

Workflow:

-

Seeding: Plate A549 (Lung) or MCF-7 (Breast) cells at

cells/well. Incubate 24h. -

Treatment: Treat with imidazole derivatives (0.1 - 100 µM) for 48h.

-

MTT Addition: Add MTT (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

Data Interpretation & Troubleshooting:

| Observation | Potential Cause | Action Required |

| High Absorbance at High Drug Conc. | Chemical reduction of MTT by Imidazole (Artifact). | Run cell-free control. Switch to SRB Assay or ATP-Glo . |

| Precipitation in Wells | Compound insolubility in aqueous media. | Check DMSO limit (<0.5%).[4] Verify solubility. |

| Sigmoidal Curve | Valid dose-response. | Calculate |

Module 3: Mechanistic Validation (Apoptosis vs. Necrosis)

Rationale

Cytotoxicity (

Protocol: Annexin V-FITC / PI Staining

-

Treatment: Treat cells with

concentration of imidazole for 24h. -

Harvest: Trypsinize cells (gentle) and wash with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubation: 15 min in dark at RT.

-

Analysis: Flow Cytometry (488 nm excitation).

Gating Logic Diagram

The following diagram explains how to interpret the quadrant data from the FACS readout.

Figure 2: Flow Cytometry Gating Strategy. Phosphatidylserine (PS) exposure marks early apoptosis (Q4).

Module 4: ADMET Liability (CYP Inhibition)[11]

Rationale

The imidazole nitrogen is a potent coordinator of heme iron. While this is desired for fungal CYP51, it is a major liability for human Cytochrome P450s (CYP3A4, CYP2D6), leading to dangerous drug-drug interactions (DDIs).

Protocol: Fluorometric CYP Inhibition Assay

Objective: Determine if the novel derivative inhibits human CYP3A4 (the major drug-metabolizing enzyme).

Method:

-

System: Recombinant human CYP3A4 baculosomes + NADPH Regeneration System.

-

Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC). Note: BFC is metabolized to fluorescent HFC.

-

Reaction:

-

Mix Enzyme + Imidazole Derivative + Buffer. Incubate 10 min.

-

Add NADPH + BFC Substrate.

-

Incubate 30 min at 37°C.

-

-

Readout: Fluorescence (Ex 405 nm / Em 535 nm).

-

Calculation: % Inhibition =

.

Acceptance Criteria:

-

Safe:

. -

Moderate Risk:

. -

High Risk:

(Likely to cause clinical DDIs).

References

-

CLSI. (2017).[1][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Clinical and Laboratory Standards Institute.[1][2][3][5] [Link]

-

Mosmann, T. (1983).[6] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

-

Zhang, Y., et al. (2014). Imidazole derivatives as potential anticancer agents: A review. Medicinal Chemistry Research. [Link]

-

Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics. [Link]

Sources

- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 2. Comparative evaluation of MIC values of <i>Trichosporon</i> spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods - Journal of Laboratory Physicians [jlabphy.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. medinadiscovery.com [medinadiscovery.com]

- 5. scribd.com [scribd.com]

- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

Application Note: Proteome-Wide Cysteine Profiling using 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide

Executive Summary

The identification of novel ligandable sites across the human proteome has been revolutionized by fragment-based covalent ligand discovery[1]. This application note details a comprehensive, self-validating cell-based assay protocol for profiling Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- (CAS 591251-17-1)[]. By coupling live-cell compound treatment with competitive Activity-Based Protein Profiling (ABPP)[3], researchers can map the specific cysteine residues targeted by this compound in native biological systems.

Mechanistic Rationale & Chemical Biology

As a Senior Application Scientist, I emphasize that successful chemoproteomics relies on understanding the causality of your probe's molecular architecture. The compound 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide is a bipartite covalent fragment:

-

The Directing Group (1H-imidazol-2-ylmethyl): Imidazoles are classic pharmacophores known for their strong hydrogen-bonding capabilities and potent metal-chelating properties (e.g., coordinating with Zn²⁺ or Cu²⁺ in metalloenzymes). This moiety drives non-covalent affinity, drastically increasing the local concentration of the molecule near specific microenvironments[4].

-

The Warhead (Chloroacetamide): Chloroacetamides are highly reactive, irreversible electrophiles that undergo an S_N2 alkylation reaction specifically with the thiolate anions of reactive cysteine residues[5].

Because this fragment lacks an intrinsic fluorophore or biotin tag, we must utilize a competitive ABPP workflow [6]. The fragment is allowed to engage its targets in live cells. Subsequently, a universal alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is introduced to label all remaining unreacted cysteines. Target engagement is quantified by the loss of IA-alkyne signal at specific protein sites[7].

Mechanism of action: Imidazole-directed covalent modification of a target cysteine.

Experimental Design: The Self-Validating ABPP System

To ensure scientific integrity, this protocol is designed as a self-validating system.

-

Native Context: Labeling is performed in intact, live cells rather than lysates. Causality: Cell lysis disrupts endogenous metal gradients, redox states, and protein-protein interactions. Live-cell treatment ensures the imidazole moiety interacts with targets in their physiological conformation[7].

-